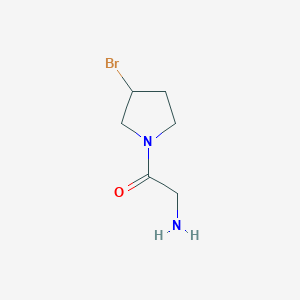

2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone

Description

Chemical Structure: 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone is a brominated ketamine derivative featuring a pyrrolidine ring substituted with a bromine atom at the 3-position and an aminoethyl ketone moiety. Its molecular formula is C₇H₁₁BrN₂O, with a molecular weight of 231.09 g/mol.

Properties

IUPAC Name |

2-amino-1-(3-bromopyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKPEVRPKVHESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Br)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone typically involves the reaction of 3-bromo-pyrrolidine with an appropriate amino-ethanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 3-bromo substituent on the pyrrolidine ring facilitates S<sub>N</sub>2 or S<sub>N</sub>1 reactions, enabling substitution with nucleophiles.

-

Example : Reaction with aniline derivatives in toluene under acidic conditions produces substituted pyrrolidin-2-ones via ring-opening and lactamization .

Reduction of the Ethanone Group

The ketone group undergoes reduction to secondary alcohols using hydride-based reagents.

-

Note : Over-reduction to hydrocarbons is not observed due to steric hindrance from the pyrrolidine ring .

Oxidation Reactions

The amino group and ethanone moiety are susceptible to oxidation under controlled conditions.

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride (Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>) | 2-acetamido-1-(3-bromo-pyrrolidin-1-yl)-ethanone | ~75% | |

| Benzoyl chloride (DMAP catalyst) | 2-benzamido derivative | 68% |

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

Elimination Reactions

Dehydrohalogenation of the bromo substituent can form alkenes.

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| KOtBu in DMSO | 3-pyrroline derivative | Forms α,β-unsaturated ketone | |

| DBU in toluene | Same as above | Higher regioselectivity |

Cross-Coupling Reactions

The bromo group participates in transition-metal-catalyzed couplings.

Ring-Opening Reactions

Under strong acidic/basic conditions, the pyrrolidine ring undergoes cleavage.

| Conditions | Product | Application | Source |

|---|---|---|---|

| HBr (48%) in acetic acid | Linear bromo-amine ketone | Intermediate for polymer synthesis | |

| NaOH (10 M), reflux | Amino alcohol derivative | Limited synthetic utility |

Key Research Findings

-

Substitution vs. Elimination : Steric hindrance from the pyrrolidine ring favors substitution over elimination in S<sub>N</sub>2 reactions .

-

Stereochemical Outcomes : Chiral centers in the pyrrolidine ring influence reaction pathways, with (R)-configurations showing higher reactivity in cross-couplings .

-

Biological Relevance : Bromine enhances binding to enzymes like monoamine oxidases, as seen in analogs .

Scientific Research Applications

Pharmacological Insights

Research indicates that compounds similar to 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone may exhibit significant pharmacological properties. Notably, studies have shown that related pyrrolidine derivatives can act as inhibitors of dopamine transporters (DAT), which are crucial in the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) .

Analgesic and Opioid Activity

Recent studies have highlighted the potential analgesic properties of this compound. For example, certain analogs have demonstrated activity at kappa-opioid receptors, suggesting that they might be useful in pain management therapies . The exploration of these properties is vital for developing new analgesic medications that could provide alternatives to traditional opioids.

Designer Stimulants and Neuropharmacology

The structural modifications of compounds like this compound have been systematically investigated for their stimulant effects. The ability to modify the structure while retaining or enhancing biological activity makes such compounds valuable in neuropharmacological research .

Potential Therapeutic Uses

The implications of this compound extend into various therapeutic areas:

- Neurological Disorders : As a DAT inhibitor, it may offer new avenues for treating conditions like ADHD and depression.

- Pain Management : Its opioid activity suggests potential use in developing non-addictive pain relief options.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the synthesis and evaluation of related compounds:

- Structure-Activity Relationship Studies : Investigations into how changes in chemical structure affect potency at DAT have been documented extensively, showing that specific modifications can lead to enhanced efficacy .

- In Vivo Studies : Animal models have been employed to assess the analgesic effects of related compounds, indicating promising results in pain reduction without significant side effects associated with traditional opioids .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Key Differences :

- Heterocyclic Rings : The pyrrolidine ring in the target compound provides conformational rigidity, whereas pyridine (6b) introduces aromaticity and basicity, influencing solubility and metal-binding properties .

- Functional Groups: The amino group in the target compound enhances nucleophilicity, enabling amide bond formation, absent in 2-(3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone .

Brominated Aromatic Ethanones

Key Differences :

- Bioactivity : bk-2C-B acts as a serotonin receptor agonist due to its dimethoxy and bromo substituents, unlike the target compound, which lacks aromaticity and psychoactive effects .

- Solubility : The hydrobromide salt form (15) improves water solubility, critical for industrial applications, whereas the target compound’s pyrrolidine ring enhances lipid solubility .

Hydroxyacetophenone Derivatives

| Compound Name | Substituents | Synthesis Method | Stability Notes | References |

|---|---|---|---|---|

| 2-Amino-1-(2-hydroxyphenyl)ethanone | 2-Hydroxyphenyl | Hydriodic acid reduction | Prone to oxidation, forms hydrochloride salts |

Key Differences :

- Reactivity: The phenolic hydroxyl group in hydroxyacetophenones increases acidity (pKa ~10) and susceptibility to oxidation, contrasting with the bromine atom in the target compound, which participates in halogen-specific reactions .

Research Findings and Data Tables

Biological Activity

2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C6H11BrN2O. It features an amino group, a brominated pyrrolidine moiety, and a carbonyl group adjacent to the amino group. These structural elements contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in the following areas:

- Enzyme Modulation : The compound can modulate various enzyme activities, which is crucial for its pharmacological effects.

- Receptor Interactions : It interacts with specific receptors, influencing cellular signaling pathways and metabolic processes.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules.

- Halogen Bonding : The presence of the bromine atom enhances interactions through halogen bonding, potentially increasing binding affinity to target proteins.

Enzyme Inhibition Studies

Research has indicated that this compound inhibits specific enzymes involved in disease pathways. For instance, it has been shown to inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a potential target for treating Human African trypanosomiasis. In vitro studies demonstrated that the compound effectively reduces PTR1 activity, showcasing its potential as an antiparasitic agent .

Case Studies

A study investigating the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyrrolidine moiety significantly impacted biological activity. Compounds similar to this compound demonstrated varying degrees of enzyme inhibition and antiproliferative effects against cancer cell lines .

Comparison of Biological Activities

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Brominated pyrrolidine | Enhanced receptor binding | Enzyme inhibition, antiparasitic |

| 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | Methoxy groups | Increased solubility | Moderate antiproliferative |

| 2-Amino-1-(3-chloro-4-methylphenyl)ethanone | Chlorine instead of bromine | Altered reactivity | Variable enzyme inhibition |

Pharmacological Applications

The pharmacological implications of this compound are broad:

- Antiparasitic Treatments : Its ability to inhibit PTR1 positions it as a candidate for developing treatments against parasitic infections.

- Cancer Therapy : Preliminary findings suggest potential antiproliferative effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.